Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20201882
InChI: InChI=1S/C15H14ClN3O5S/c1-3-24-14(21)9-6-4-5-7-11(9)18-13(20)12-10(16)8-17-15(19-12)25(2,22)23/h4-8H,3H2,1-2H3,(H,18,20)
SMILES:
Molecular Formula: C15H14ClN3O5S
Molecular Weight: 383.8 g/mol

Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate

CAS No.:

Cat. No.: VC20201882

Molecular Formula: C15H14ClN3O5S

Molecular Weight: 383.8 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate -

Specification

Molecular Formula C15H14ClN3O5S
Molecular Weight 383.8 g/mol
IUPAC Name ethyl 2-[(5-chloro-2-methylsulfonylpyrimidine-4-carbonyl)amino]benzoate
Standard InChI InChI=1S/C15H14ClN3O5S/c1-3-24-14(21)9-6-4-5-7-11(9)18-13(20)12-10(16)8-17-15(19-12)25(2,22)23/h4-8H,3H2,1-2H3,(H,18,20)
Standard InChI Key HYRAQDSBYVKZKC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrimidine ring substituted at the 2-position with a methylsulfonyl group (SO2CH3-\text{SO}_2\text{CH}_3) and at the 5-position with chlorine. A carbonyl-linked aminobenzoate moiety at the 4-position introduces an ethyl ester (COOCH2CH3-\text{COOCH}_2\text{CH}_3) and an aromatic benzene ring. This configuration enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic substitution reactions .

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValueSource
Molecular Weight383.8 g/mol
Density1.486 g/cm³
Melting Point87–89°C
Boiling Point371.2°C at 760 mmHg
SolubilityLow in water; soluble in DMF, DMSO

The methylsulfonyl group contributes to polarity, while the ethyl ester enhances lipid solubility, balancing bioavailability .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Pyrimidine Core Formation: 4-Chloro-2-(methylsulfonyl)pyrimidine is synthesized via sulfonation of 2-mercaptopyrimidine followed by chlorination .

  • Carboxylation: Introduction of a carbonyl group at the 4-position using phosgene or thiophosgene .

  • Esterification: Reaction with ethyl 2-aminobenzoate in the presence of Et3N\text{Et}_3\text{N} in dimethylformamide (DMF) yields the final product .

Reaction Conditions

  • Temperature: 0–5°C for chlorination; 60–80°C for amide coupling .

  • Catalysts: Triethylamine for deprotonation; palladium catalysts for cross-coupling in modified routes .

  • Yield: 45–62% after purification by column chromatography .

Biological Activity and Mechanisms

Kinase Inhibition

Structural analogs of this compound exhibit dual inhibition of Plasmodium falciparum glycogen synthase kinase-3 (PfGSK3) and PfPK6, with IC50_{50} values as low as 8 nM . The methylsulfonyl group likely interacts with ATP-binding pockets, while the benzoate moiety stabilizes hydrophobic interactions .

Applications in Drug Development

Antimalarial Candidates

Dual PfGSK3/PfPK6 inhibitors derived from this scaffold reduce Plasmodium growth by 80% at 1 µM, though off-target effects on human kinases remain a concern .

Comparative Analysis with Structural Analogs

Compound NameKey ModificationsBioactivity (IC50_{50})Source
Ethyl 4-(2-chloropyrimidin-4-yl)benzoateLacks methylsulfonyl groupNot reported
4-Chloro-2-(methylsulfonyl)pyrimidineNo benzoate moietyInactive
IKK16Pyrrolidine substituentPfGSK3: 97 nM

Removing the methylsulfonyl group abolishes kinase inhibition, underscoring its critical role .

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